Pecavaptan
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Overview
Description
Pecavaptan is a novel dual-acting vasopressin V1a/V2 receptor antagonist. It has been investigated for its potential therapeutic effects in conditions such as heart failure. This compound exhibits almost identical affinities for the human V1a and V2 receptors, making it a balanced antagonist .
Preparation Methods
The synthesis of Pecavaptan involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One method involves the use of triazole derivatives and chlorophenyl compounds. The reaction conditions typically include the use of solvents like dimethyl sulfoxide and catalysts to facilitate the formation of the final product . Industrial production methods are still under development, and the compound is primarily synthesized for research purposes .
Chemical Reactions Analysis
Pecavaptan undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce this compound.
Substitution: Halogenation and other substitution reactions can occur under specific conditions, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include solvents like dimethyl sulfoxide, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a research tool to study vasopressin receptors and their antagonists.
Biology: Pecavaptan is used to investigate the physiological and pathological roles of vasopressin receptors in biological systems.
Medicine: The compound is being explored for its therapeutic potential in treating heart failure and other cardiovascular diseases.
Mechanism of Action
Pecavaptan exerts its effects by antagonizing the vasopressin V1a and V2 receptors. Vasopressin is a hormone that regulates various physiological processes, including water retention and vascular tone. By blocking these receptors, this compound reduces the deleterious effects of vasopressin, such as increased afterload and decreased cardiac output. This dual antagonism leads to improved outcomes in heart failure models by promoting aquaresis and counteracting vasopressin-mediated hemodynamic aggravation .
Comparison with Similar Compounds
Pecavaptan is compared with other vasopressin receptor antagonists, such as tolvaptan. While both compounds exhibit similar V2-mediated effects, this compound has the added advantage of also antagonizing the V1a receptor. This dual action makes this compound more effective in improving cardiac output and reducing total peripheral resistance compared to tolvaptan .
Similar Compounds
- Tolvaptan
- Conivaptan
- Lixivaptan
These compounds share similar mechanisms of action but differ in their receptor selectivity and therapeutic efficacy .
Properties
CAS No. |
1914998-56-3 |
---|---|
Molecular Formula |
C22H19Cl2F3N6O3 |
Molecular Weight |
543.3 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-2-[[1-(3-chlorophenyl)-5-[(1S)-1-hydroxyethyl]-1,2,4-triazol-3-yl]methyl]-4-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]-1,2,4-triazol-3-one |
InChI |
InChI=1S/C22H19Cl2F3N6O3/c1-12(34)19-28-18(29-33(19)16-4-2-3-15(24)9-16)11-32-21(36)31(10-17(35)22(25,26)27)20(30-32)13-5-7-14(23)8-6-13/h2-9,12,17,34-35H,10-11H2,1H3/t12-,17-/m0/s1 |
InChI Key |
AZXOTZCWQDJCLY-SJCJKPOMSA-N |
Isomeric SMILES |
C[C@@H](C1=NC(=NN1C2=CC(=CC=C2)Cl)CN3C(=O)N(C(=N3)C4=CC=C(C=C4)Cl)C[C@@H](C(F)(F)F)O)O |
SMILES |
O=C1N(CC2=NN(C3=CC=CC(Cl)=C3)C([C@@H](O)C)=N2)N=C(C4=CC=C(Cl)C=C4)N1C[C@H](O)C(F)(F)F |
Canonical SMILES |
CC(C1=NC(=NN1C2=CC(=CC=C2)Cl)CN3C(=O)N(C(=N3)C4=CC=C(C=C4)Cl)CC(C(F)(F)F)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Pecavaptan |
Origin of Product |
United States |
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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